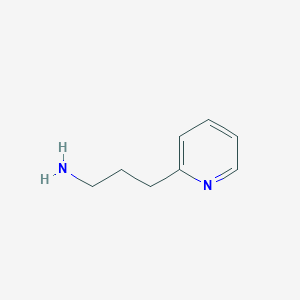

3-(Pyridin-2-yl)propan-1-amine

Vue d'ensemble

Description

3-(Pyridin-2-yl)propan-1-amine is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry, coordination chemistry, and materials science. The compound features a pyridine ring, which is a common motif in many pharmaceuticals, and an amine group that allows for further functionalization and the formation of coordination complexes with metals .

Synthesis Analysis

The synthesis of related compounds often involves the direct coupling of amines to other ligands or the condensation with aldehydes. For instance, the synthesis of a tetradentate ligand from 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation has been reported, which is relevant to the synthesis of this compound derivatives . Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines has been described, showcasing the versatility of reactions involving pyridin-2-yl motifs .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a betaine derivative, 3-(2-amino-pyridinium)-propionate monohydrate, has been determined, providing insights into the molecular geometry and intermolecular interactions . Similarly, the structure of a 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been characterized, highlighting the importance of π–π stacking and hydrogen bonding in the supramolecular assembly .

Chemical Reactions Analysis

The reactivity of this compound derivatives can be diverse. For instance, the coordination chemistry of related ligands with zinc(II) has been explored, resulting in the formation of mononuclear complexes with potential applications in bioinorganic chemistry . The reactivity of these compounds with DNA and proteins, as well as their antiproliferative activity, has been studied, particularly in the context of developing anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the this compound moiety have been investigated using various spectroscopic methods. FTIR and Raman spectroscopy, along with DFT calculations, have been employed to study the vibrational modes and electronic structure of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, providing detailed information on the compound's behavior . The fluorescent properties of related compounds have also been examined, revealing aggregation-induced emission behavior and phase transitions at high temperatures .

Applications De Recherche Scientifique

Transformations de synthèse organique

“3-(Pyridin-3-yl)propan-1-amine” est un produit chimique de recherche utile pour diverses transformations de synthèse organique . Il joue un rôle crucial dans la formation de composés organiques complexes.

Cyclisation nucléophile intramoléculaire

Ce composé est utilisé dans la cyclisation nucléophile intramoléculaire de la 4-(3-pyridyl)butylamine pour donner la 6,7,8,9 tétrahydro-5H-pyrido[2,3-b]azépine . Ce processus est important dans la synthèse de composés hétérocycliques.

Synthèse de porphyrines de poche

“3-(Pyridin-3-yl)propan-1-amine” est également utilisé dans la synthèse de porphyrines de poche . Les porphyrines sont un groupe de composés organiques macrocycliques hétérocycliques, composés de quatre sous-unités de pyrrole modifiées interconnectées à leurs atomes de carbone α via des ponts méthine (=CH−). Ils sont souvent utilisés dans la recherche en raison de leur structure complexe et de leurs liaisons.

Précurseur pour d'autres composés

Le composé peut servir de précurseur pour la synthèse d'autres composés. Par exemple, il peut être utilisé pour produire de la “3-(1H-indazol-1-yl)propan-1-amine”, de la “1-méthyl-3-pyridin-3-yl-1H-pyrazol-5-amine” et du “méthanesulfonate de 3-(1H-indol-1-yl)propan-1-amine” entre autres .

Mécanisme D'action

Target of Action

The primary target of 3-(Pyridin-2-yl)propan-1-amine is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, where it mediates the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .

Mode of Action

This compound acts as an inverse histamine agonist . It competitively binds to the histamine H1 receptor, competing with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms associated with excess histamine .

Biochemical Pathways

Upon binding to the H1 receptor, this compound inhibits the action of histamine, which is involved in a variety of biochemical pathways. Histamine can cause pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction when acting on H1-receptors . By blocking these actions, this compound can alleviate symptoms of allergies and other conditions where histamine plays a role .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alleviation of symptoms caused by histamine. By blocking the H1 receptor, it can reduce pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction .

Propriétés

IUPAC Name |

3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYRJDSEKCYZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390198 | |

| Record name | 3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15583-16-1 | |

| Record name | 3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

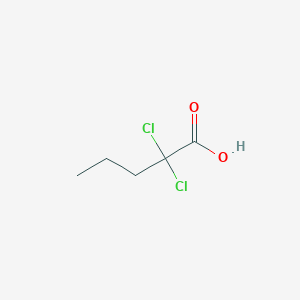

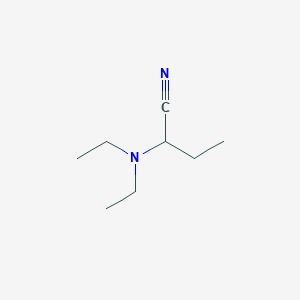

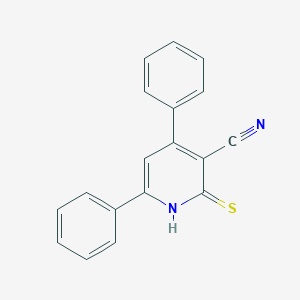

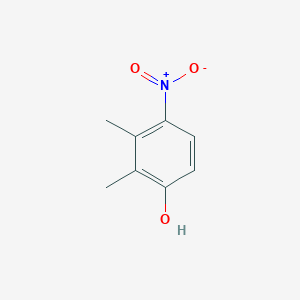

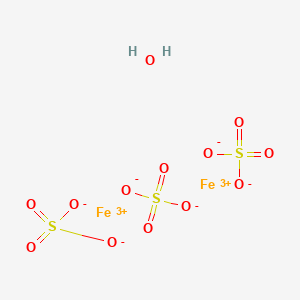

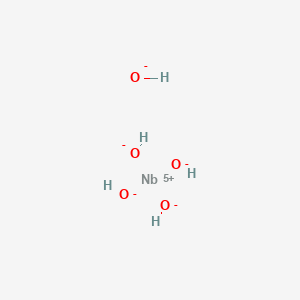

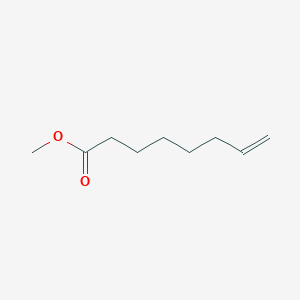

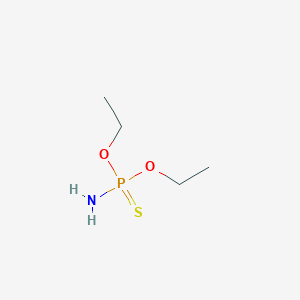

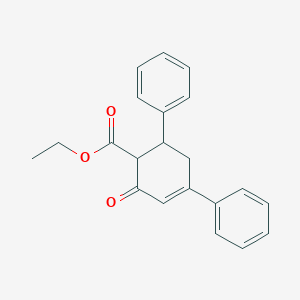

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-(pyridin-2-yl)propan-1-amine derivatives and how are they typically characterized?

A1: this compound derivatives are characterized by a propylamine chain linked to a pyridine ring at the 3-position. The amine nitrogen on the propylamine chain is frequently substituted, often with two methyl groups, forming the N,N-dimethyl derivative. Further structural diversity arises from substitutions on the pyridine or phenyl rings.

Q2: How do structural modifications of this compound impact its activity and potential applications?

A2: Structural modifications significantly influence the activity and applications of these compounds. For instance, the presence of a chiral center in 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (brompheniramine) leads to distinct isomers with varying pharmacological profiles. [] The synthesis of optically pure D(+)-brompheniramine highlights the importance of chirality in drug development as it often dictates the desired pharmacological effect. [] Additionally, introducing various substituents, such as thiocarbamides, on the phenyl ring can modulate antimicrobial activity. [] This highlights the potential for tailoring the compound's properties by modifying specific structural features.

Q3: Can you elaborate on the analytical methods employed in studying these compounds and their importance in drug development?

A3: Researchers employ various analytical techniques to study this compound derivatives. For example, square wave voltammetry was used to investigate the interaction between N,N-diethyl-p-nitroso aniline and chlorpheniramine maleate. [] This method provided insights into the electrochemical behavior and potential interactions of these compounds. High-performance liquid chromatography (HPLC) was employed to determine the stoichiometric ratio of carmoisine and chlorpheniramine maleate in an ion associate. [] These analytical methods are crucial for understanding drug behavior, quantifying drug concentrations, and ensuring the quality and safety of pharmaceutical formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.